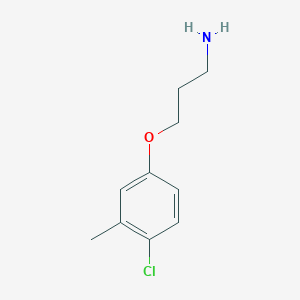![molecular formula C16H15ClN2O2 B7791794 6-amino-4-[(4-chlorophenyl)methyl]-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B7791794.png)
6-amino-4-[(4-chlorophenyl)methyl]-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-4-[(4-chlorophenyl)methyl]-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a benzoxazine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-[(4-chlorophenyl)methyl]-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzylamine with 2-methyl-2H-1,4-benzoxazin-3-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
6-amino-4-[(4-chlorophenyl)methyl]-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are typically employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
科学研究应用
6-amino-4-[(4-chlorophenyl)methyl]-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 6-amino-4-[(4-chlorophenyl)methyl]-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
4-[(4-chlorophenyl)methyl]-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the amino group.
6-amino-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the chlorophenyl group.
Uniqueness
6-amino-4-[(4-chlorophenyl)methyl]-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the presence of both the amino and chlorophenyl groups, which contribute to its distinct chemical properties and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.
属性
IUPAC Name |
6-amino-4-[(4-chlorophenyl)methyl]-2-methyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-16(20)19(9-11-2-4-12(17)5-3-11)14-8-13(18)6-7-15(14)21-10/h2-8,10H,9,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYGRTWJFMYAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)N)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(4-Methoxyphenoxy)ethyl]piperazine dihydrochloride](/img/structure/B7791711.png)
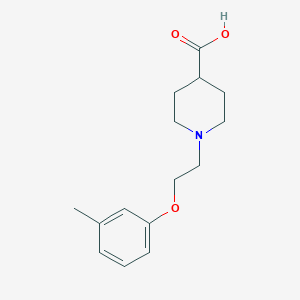
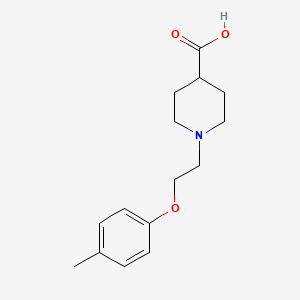
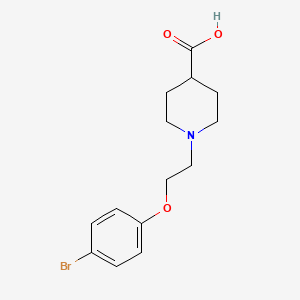
![4-[2-(2-Methylphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B7791726.png)
![3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B7791740.png)
![3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B7791746.png)
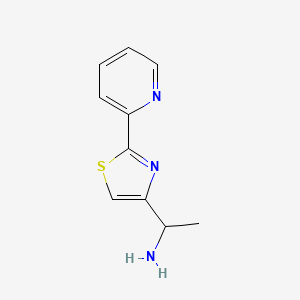
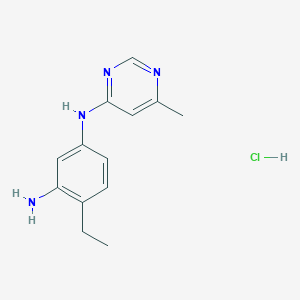
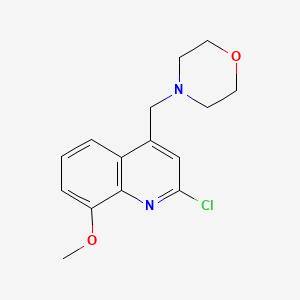
![6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B7791787.png)
![2-N-methyl-2-N-[2-(pyridin-4-yl)ethyl]pyridine-2,5-diamine](/img/structure/B7791788.png)
